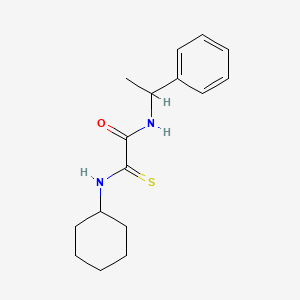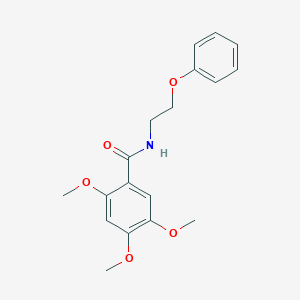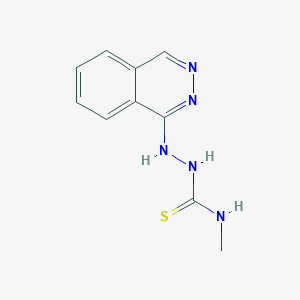
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide
Vue d'ensemble
Description
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells.
Mécanisme D'action
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide inhibits the transcription of ribosomal RNA by binding to the DNA promoter region of RNA polymerase I. This results in the inhibition of ribosomal RNA synthesis and the subsequent reduction in ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to selectively target cancer cells by exploiting the differences in ribosome biogenesis between cancer cells and normal cells.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis. In addition, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments. It has been shown to selectively target cancer cells, making it a potential anticancer agent. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy. However, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has some limitations for lab experiments. It has been shown to induce DNA damage, which may lead to off-target effects. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide also has limited solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide research. First, the efficacy and safety of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in clinical trials need to be evaluated. Second, the mechanism of action of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide needs to be further elucidated to identify potential targets for combination therapy. Third, the potential role of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in preventing metastasis needs to be further investigated. Fourth, the off-target effects of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide need to be evaluated to identify potential side effects. Fifth, the development of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide analogs with improved solubility and efficacy needs to be explored. Overall, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has shown promising results in preclinical studies and has the potential to be a valuable anticancer agent.
Applications De Recherche Scientifique
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been tested in preclinical studies and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, colorectal, and hematological cancers.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12(13-8-4-2-5-9-13)17-15(19)16(20)18-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGVUWJXPZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4191070.png)

amino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4191079.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4191082.png)
![N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4191085.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B4191122.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4191132.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B4191136.png)
![3,7-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4191141.png)
![4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4191143.png)

![4-[(2-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4191152.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191155.png)